![molecular formula C21H22ClNO B8164982 (S)-1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B8164982.png)
(S)-1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3’-(benzyloxy)-[1,1’-biphenyl]-4-yl)ethanamine is a chiral organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a chiral center in the ethanamine moiety makes this compound particularly interesting for enantioselective synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3’-(benzyloxy)-[1,1’-biphenyl]-4-yl)ethanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.
Chiral Amine Synthesis: The chiral ethanamine moiety can be synthesized using asymmetric hydrogenation or chiral auxiliary-based methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions followed by efficient purification techniques such as crystallization or chromatography to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-(3’-(benzyloxy)-[1,1’-biphenyl]-4-yl)ethanamine can be used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be used to study the effects of chirality on biological activity. It can serve as a model compound for investigating enantioselective interactions with biological targets.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The chiral nature of the compound can lead to different pharmacological activities for each enantiomer, making it a valuable compound for drug development.
Industry
In the industrial sector, (S)-1-(3’-(benzyloxy)-[1,1’-biphenyl]-4-yl)ethanamine can be used in the production of advanced materials, such as liquid crystals or polymers with specific optical properties.
Mechanism of Action
The mechanism of action of (S)-1-(3’-(benzyloxy)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. The chiral center in the ethanamine moiety allows for enantioselective binding to enzymes or receptors, leading to distinct biological effects. The biphenyl core may interact with hydrophobic pockets in proteins, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(3’-(benzyloxy)-[1,1’-biphenyl]-4-yl)ethanamine: The enantiomer of the compound with potentially different biological activities.
1-(3’-(benzyloxy)-[1,1’-biphenyl]-4-yl)ethanol: A related compound with an alcohol group instead of an amine.
1-(3’-(benzyloxy)-[1,1’-biphenyl]-4-yl)acetic acid: A compound with a carboxylic acid group, which may have different chemical and biological properties.
Uniqueness
(S)-1-(3’-(benzyloxy)-[1,1’-biphenyl]-4-yl)ethanamine is unique due to its chiral center and the presence of both benzyloxy and biphenyl groups
Properties
IUPAC Name |
(1S)-1-[4-(3-phenylmethoxyphenyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO.ClH/c1-16(22)18-10-12-19(13-11-18)20-8-5-9-21(14-20)23-15-17-6-3-2-4-7-17;/h2-14,16H,15,22H2,1H3;1H/t16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFRZOPUDQFEEG-NTISSMGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
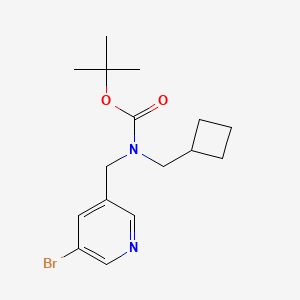
![(S)-1-(2'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164905.png)
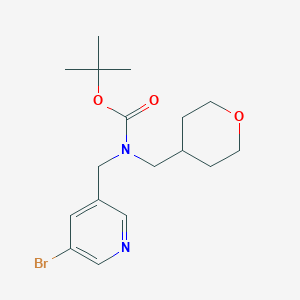
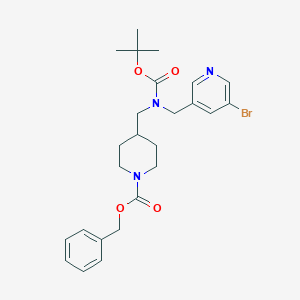
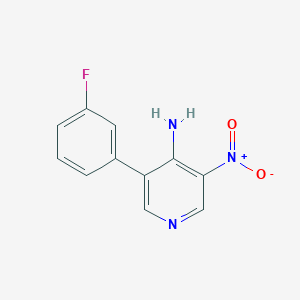
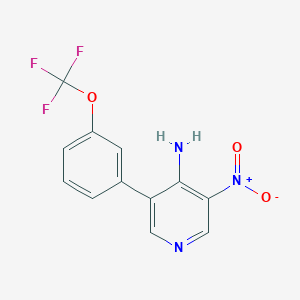
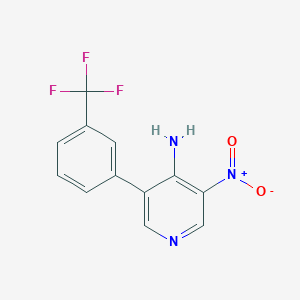
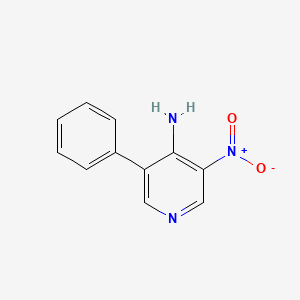
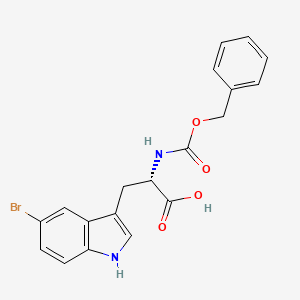
![(S)-2-((tert-butoxycarbonyl)amino)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164941.png)

![(S)-2-((tert-butoxycarbonyl)amino)-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164958.png)
![(S)-1-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164975.png)
![(S)-1-(2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164976.png)
